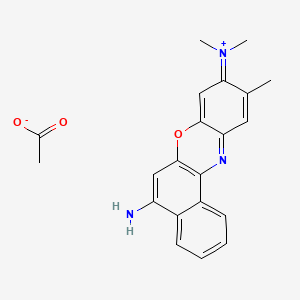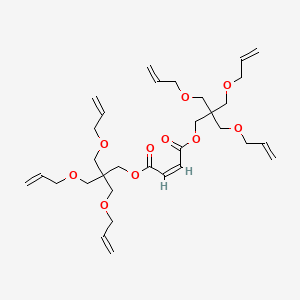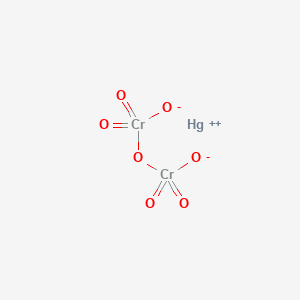
Mercuric dichromate (VI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mercuric dichromate (VI), also known as mercury(II) dichromate, is an inorganic compound with the molecular formula Cr₂HgO₇. It is composed of mercury, chromium, and oxygen atoms. This compound is known for its dark-red crystalline appearance and is primarily used in various chemical applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Mercuric dichromate (VI) can be synthesized by reacting mercury(II) oxide (HgO) with chromium trioxide (CrO₃) in excess at elevated temperatures. The reaction typically occurs at around 200°C over a period of four days . The resulting product is dark-red single crystals of mercuric dichromate (VI).
Industrial Production Methods
Industrial production of mercuric dichromate (VI) follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure the purity and yield of the compound. The process involves the use of high-temperature reactors and precise measurement of reactants to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
Mercuric dichromate (VI) undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in chemical reactions.
Reduction: It can be reduced to lower oxidation states of chromium and mercury.
Substitution: It can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: In the presence of sulfuric acid, mercuric dichromate (VI) can oxidize organic compounds.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) can reduce mercuric dichromate (VI) to mercury and chromium(III) compounds.
Substitution: It can react with halides to form corresponding mercury(II) halides and chromate compounds.
Major Products Formed
Oxidation: The major products include oxidized organic compounds and chromium(III) sulfate.
Reduction: The major products are elemental mercury and chromium(III) compounds.
Substitution: The major products are mercury(II) halides and chromate compounds.
Scientific Research Applications
Mercuric dichromate (VI) has several scientific research applications, including:
Chemistry: It is used as an oxidizing agent in various chemical reactions and analytical procedures.
Biology: It is employed in studies involving the interaction of heavy metals with biological systems.
Medicine: It is used in research related to the toxicological effects of mercury compounds.
Industry: It is utilized in the production of pigments, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of mercuric dichromate (VI) involves its ability to release mercury ions (Hg²⁺) and dichromate ions (Cr₂O₇²⁻) in solution. These ions can interact with various molecular targets, including enzymes and cellular components. The mercury ions can bind to sulfhydryl groups in proteins, disrupting their function, while the dichromate ions can participate in redox reactions, leading to oxidative stress and cellular damage .
Comparison with Similar Compounds
Similar Compounds
Potassium dichromate (VI): K₂Cr₂O₇
Sodium dichromate (VI): Na₂Cr₂O₇
Ammonium dichromate (VI): (NH₄)₂Cr₂O₇
Uniqueness
Mercuric dichromate (VI) is unique due to the presence of mercury, which imparts distinct chemical and toxicological properties compared to other dichromates. The combination of mercury and dichromate ions makes it a potent oxidizing agent with specific applications in research and industry .
Properties
CAS No. |
7789-10-8 |
|---|---|
Molecular Formula |
Cr2HgO7 |
Molecular Weight |
416.58 g/mol |
IUPAC Name |
mercury(2+);oxido-(oxido(dioxo)chromio)oxy-dioxochromium |
InChI |
InChI=1S/2Cr.Hg.7O/q;;+2;;;;;;2*-1 |
InChI Key |
XSKJRKPTJVKUFF-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Hg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


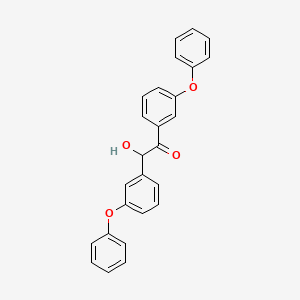
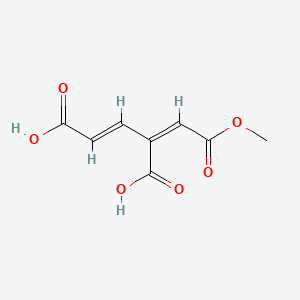
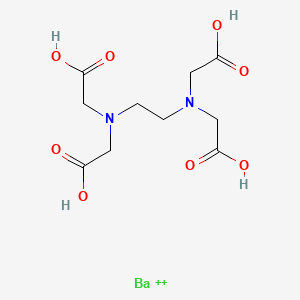
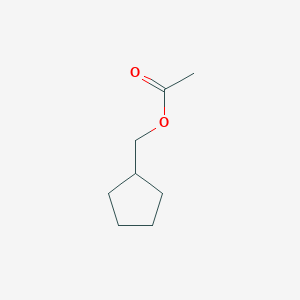
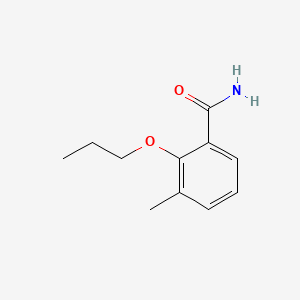
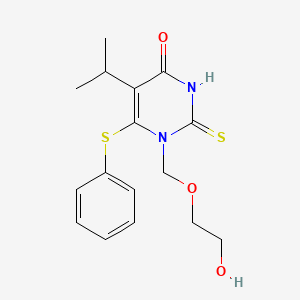
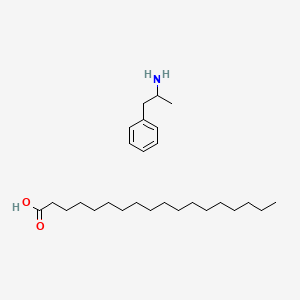
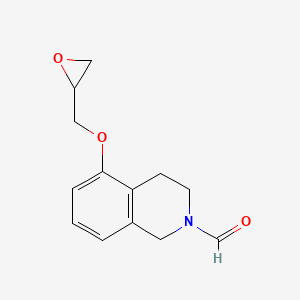
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)

